molecular formula C9H8Br2O2 B14155088 2-(2,4-Dibromophenyl)-1,3-dioxolane CAS No. 331714-60-4

2-(2,4-Dibromophenyl)-1,3-dioxolane

Cat. No.: B14155088
CAS No.: 331714-60-4
M. Wt: 307.97 g/mol
InChI Key: LJCVFDOFJXVQBL-UHFFFAOYSA-N
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Description

2-(2,4-Dibromophenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a dibromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibromophenyl)-1,3-dioxolane typically involves the reaction of 2,4-dibromophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature and pressure to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of debrominated or partially reduced products.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce debrominated derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

2-(2,4-Dibromophenyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromophenol: Shares the dibromophenyl group but lacks the dioxolane ring.

    1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Another compound with a dibromophenyl group but different structural features.

Uniqueness

2-(2,4-Dibromophenyl)-1,3-dioxolane is unique due to the presence of both the dibromophenyl group and the dioxolane ring

Properties

CAS No.

331714-60-4

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

2-(2,4-dibromophenyl)-1,3-dioxolane

InChI

InChI=1S/C9H8Br2O2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2

InChI Key

LJCVFDOFJXVQBL-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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